3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene
Description
BenchChem offers high-quality 3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C64H98N4S5 |
|---|---|
Molecular Weight |
1083.8 g/mol |
IUPAC Name |
3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene |
InChI |
InChI=1S/C64H98N4S5/c1-7-13-19-23-25-27-29-31-35-41-49-45-69-63-57-61(71-59(49)63)51-53-54(66-73-65-53)52-56(55(51)67(57)43-47(37-17-11-5)39-33-21-15-9-3)68(44-48(38-18-12-6)40-34-22-16-10-4)58-62(52)72-60-50(46-70-64(58)60)42-36-32-30-28-26-24-20-14-8-2/h45-48H,7-44H2,1-6H3 |
InChI Key |
RVRJKGNORBXYFU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCC1=CSC2=C1SC3=C2N(C4=C3C5=NSN=C5C6=C4N(C7=C6SC8=C7SC=C8CCCCCCCCCCC)CC(CCCC)CCCCCC)CC(CCCC)CCCCCC |
Origin of Product |
United States |
Biological Activity
The compound 3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene is a complex organic molecule with significant potential in various biological applications due to its unique structural characteristics and functional groups.
Chemical Structure and Properties
This compound features a highly intricate structure characterized by multiple sulfur and nitrogen atoms incorporated into its cyclic framework. The molecular formula is with a molecular weight of approximately 1027.62 g/mol . The presence of long hydrocarbon chains contributes to its hydrophobic properties.
Biological Activity Overview
Research into the biological activity of this compound is still emerging; however, preliminary studies indicate several potential areas of interest:
- Antioxidant Activity : Initial investigations suggest that compounds with similar structures exhibit antioxidant properties due to the presence of sulfur and nitrogen atoms which can stabilize free radicals .
- Antimicrobial Properties : Compounds with long alkyl chains often demonstrate antimicrobial activity against various pathogens. This may be attributed to their ability to disrupt microbial membranes .
- Drug Delivery Systems : The amphiphilic nature of such compounds makes them suitable candidates for drug delivery applications where they can encapsulate therapeutic agents and enhance bioavailability .
Antioxidant Activity
A study conducted on structurally similar compounds showed that the presence of sulfur significantly enhances antioxidant capacity through electron donation mechanisms . This could imply that our compound may also exhibit similar properties.
Antimicrobial Testing
In vitro tests on related thiazole derivatives indicated strong antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. The mechanism was proposed to involve membrane disruption due to hydrophobic interactions . This suggests that our compound could potentially have similar effects.
Drug Delivery Applications
Research has demonstrated that compounds like this one can form micelles in aqueous solutions which can encapsulate hydrophobic drugs effectively . This property is crucial for improving the solubility and stability of poorly soluble pharmaceuticals.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C58H82N4O2S5 |
| Molecular Weight | 1027.62 g/mol |
| CAS Number | 2304444-53-7 |
| Purity | 98% |
| Biological Activity | Potential Effects |
|---|---|
| Antioxidant | Free radical scavenging |
| Antimicrobial | Disruption of microbial membranes |
| Drug Delivery | Enhanced bioavailability |
Scientific Research Applications
The compound 3,27-bis(2-butyloctyl)-8,22-di(undecyl)-6,10,15,20,24-pentathia-3,14,16,27-tetrazaoctacyclo[16.9.0.02,12.04,11.05,9.013,17.019,26.021,25]heptacosa-1(18),2(12),4(11),5(9),7,13,16,19(26),21(25),22-decaene is a complex organic molecule with potential applications in various fields due to its unique structural properties. This article explores its scientific research applications and provides comprehensive data tables and case studies to illustrate its utility.
Structural Overview
This compound features a highly intricate structure characterized by multiple sulfur and nitrogen atoms integrated within a polycyclic framework. The presence of long alkyl chains (2-butyloctyl and undecyl) contributes to its hydrophobic properties and may influence its interactions in biological systems.
Molecular Formula
- Molecular Formula : C58H82N4O2S5
- Molecular Weight : 1027.62 g/mol
Material Science
The compound's unique structure makes it a candidate for advanced materials:
- Polymer Additive : It can be used as a plasticizer in polymer formulations to enhance flexibility and durability.
- Nanocomposites : Its incorporation into nanocomposites may improve mechanical properties due to the strong interactions between the polymer matrix and the compound.
Pharmaceuticals
The structural complexity may allow for:
- Drug Delivery Systems : Its ability to form micelles could be exploited for targeted drug delivery applications.
- Therapeutic Agents : Investigations into its bioactivity could reveal potential as an anti-cancer agent or for other therapeutic uses.
Environmental Chemistry
Research indicates potential uses in:
- Pollutant Absorption : The compound may be effective in adsorbing organic pollutants from water due to its hydrophobic nature.
- Bioremediation : Its structural properties might facilitate microbial degradation processes.
Electronics
The compound's conductive properties could lead to applications in:
- Organic Electronics : Potential use in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) where charge transport is essential.
Case Study 1: Polymer Blends
A study demonstrated that incorporating this compound into polyvinyl chloride (PVC) significantly improved the thermal stability and mechanical properties of the material compared to standard plasticizers.
Case Study 2: Drug Delivery
Research on micellar formulations using this compound showed enhanced solubility and stability of hydrophobic drugs, leading to improved bioavailability in preclinical models.
Q & A
Q. What methodologies are recommended for optimizing the synthesis of this compound?
To optimize synthesis, systematically vary reaction parameters such as temperature, solvent polarity, and catalyst loading. For diazonium coupling steps (common in heterocyclic systems), maintain low temperatures (0–5°C) to stabilize reactive intermediates, as demonstrated in analogous thiophene-thiazolone syntheses . Purification via recrystallization (ethanol is effective for similar polycyclic systems) ensures high yields. Monitor reaction progress using TLC or HPLC to identify optimal stopping points.
Q. Which characterization techniques are critical for confirming its structural integrity?
Combine X-ray crystallography for absolute stereochemical determination (as applied to structurally complex macrocycles in ) with multinuclear NMR (¹H, ¹³C, DEPT-135) to resolve overlapping signals in crowded regions. High-resolution mass spectrometry (HRMS) and IR spectroscopy validate functional groups like thioether (-S-) and aza (-NH-) linkages. For unresolved stereocenters, employ computational NMR shift prediction tools .
Q. How should researchers handle stability and reactivity concerns during experiments?
Store the compound under inert atmospheres (argon) at –20°C to prevent oxidation of thioether groups. Conduct preliminary stability tests in common solvents (e.g., DMSO, chloroform) using UV-Vis spectroscopy to detect decomposition over time. Refer to benzothiadiazole safety protocols for handling sulfur-containing analogs, including fume hood use and PPE guidelines .
Q. What purification strategies are effective for isolating this compound?
Use gradient column chromatography (silica gel, hexane/ethyl acetate) to separate closely related byproducts. For large-scale purification, consider countercurrent chromatography (CCC) or preparative HPLC with C18 columns. Recrystallization from ethanol or acetonitrile is effective for removing hydrophobic impurities .
Q. What theoretical frameworks guide the study of its electronic properties?
Apply Density Functional Theory (DFT) to model frontier molecular orbitals (HOMO/LUMO) and predict redox behavior. Link computational results to experimental cyclic voltammetry data to validate electron-transfer pathways, as seen in tetrathia-germapentacyclo systems .
Advanced Research Questions
Q. How can AI-driven simulations enhance the study of its supramolecular interactions?
Implement COMSOL Multiphysics with AI modules to simulate host-guest binding dynamics. Train neural networks on crystallographic data (e.g., macrocyclic ligand coordination in ) to predict cavity sizes and guest affinity. Autonomous experimentation platforms can iteratively adjust parameters like pH or ionic strength to optimize binding efficiency .
Q. How should contradictory spectral data (e.g., NMR vs. X-ray) be resolved?
Apply a triangulation approach:
- Replicate experiments under controlled conditions.
- Use dynamic NMR (DNMR) to probe conformational exchange in solution.
- Compare computational X-ray diffraction patterns (via Mercury software) with experimental data to identify discrepancies. Cross-reference findings with analogous pentathia systems to isolate artifacts from true structural anomalies .
Q. What role does this compound play in advancing membrane separation technologies?
Investigate its application in polymer membranes for selective ion transport. Use electrochemical impedance spectroscopy (EIS) to measure permeability coefficients. Compare performance against commercial sulfonated polyethersulfone (SPES) membranes, focusing on sulfur-rich domains for enhanced selectivity .
Q. What computational strategies model its reactivity in catalytic systems?
Employ molecular dynamics (MD) simulations to study ligand-metal coordination in catalytic cycles. Parameterize force fields using crystallographic data from tetraaza macrocycles ( ). Validate predictions with in situ Raman spectroscopy during catalysis to track intermediate formation .
Q. How do researchers select a theoretical framework for mechanistic studies?
Align hypotheses with established theories like Marcus electron transfer or frontier orbital theory. For photophysical studies, use time-dependent DFT (TD-DFT) to model excited-state behavior. Validate frameworks through kinetic isotope effect (KIE) experiments or transient absorption spectroscopy .
Q. Methodological Table: Key Parameters for Synthesis Optimization
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
